2-(3-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(3-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione is a complex organic compound that features both hydroxy and nitro functional groups attached to a phenyl ring, along with an isoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Isoindole Core: This can be achieved through the cyclization of an appropriate phthalic anhydride derivative.
Introduction of the Hydroxyphenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a hydroxyphenyl group is introduced to the isoindole core.
Attachment of the Nitro Group: The nitro group can be introduced via nitration reactions, typically using nitric acid and sulfuric acid as reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Alkyl halides for ether formation, acyl chlorides for ester formation
Major Products
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of an amine derivative
Substitution: Formation of ethers or esters depending on the reagents used
Scientific Research Applications
2-(3-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(3-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxy and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(3-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione: Lacks the hydroxy group, affecting its solubility and interaction with biological targets.
Uniqueness
2-(3-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione is unique due to the presence of both hydroxy and nitro groups, which confer distinct chemical properties and potential biological activities. This dual functionality allows for a wide range of chemical modifications and applications in various fields.
Biological Activity
2-(3-hydroxyphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including an isoindole core and the presence of hydroxyl and nitro groups, contribute to its biological activity. This article reviews the biological properties of this compound, summarizing recent research findings and potential applications.
Structural Characteristics
The molecular formula of this compound is C20H12N2O6, with a molecular weight of approximately 376.32 g/mol. The compound features a hydroxyl group at the 3-position of the phenyl ring and a nitrophenoxy moiety at the 5-position of the isoindole structure, which may enhance its reactivity and biological interactions .
Biological Activities
Research indicates that this compound exhibits various biological activities:
1. Anticancer Activity
Studies have shown that derivatives of isoindole compounds possess anticancer properties. For instance, related compounds have demonstrated inhibitory effects on cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The specific interactions of this compound with cellular targets are crucial for understanding its potential as an anticancer agent .
2. Anti-inflammatory Effects
Isoindole derivatives are noted for their anti-inflammatory properties. The presence of hydroxyl groups can facilitate interactions with inflammatory pathways, potentially leading to reduced production of pro-inflammatory cytokines . In vitro studies have shown that related compounds inhibit the production of cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells .
3. Cholinesterase Inhibition
Recent research has highlighted the potential of isoindole derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases like Alzheimer's. Molecular docking studies suggest that these compounds can effectively bind to active sites on these enzymes, showing promising IC50 values in the low micromolar range .
The mechanism by which this compound exerts its biological effects likely involves multiple pathways:
- Enzyme Interaction: The compound may interact with various enzymes, modulating their activity through competitive or non-competitive inhibition.
- Signal Transduction Pathways: It may influence signal transduction pathways involved in inflammation and cell proliferation.
- Apoptotic Pathways: The compound could induce apoptosis in cancer cells by activating intrinsic pathways.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar isoindole derivatives is useful:
Compound Name | Structural Features | Unique Properties |
---|---|---|
5-Nitroisophthalamide | Nitro group on isophthalamide framework | Known for anti-cancer activity |
4-Hydroxycoumarin | Hydroxy group on coumarin backbone | Exhibits anticoagulant properties |
2-Hydroxybenzophenone | Hydroxy group on benzophenone structure | Used as a UV filter in cosmetics |
The unique combination of functional groups in this compound may confer distinct biological activities compared to these structurally similar compounds .
Case Studies
Recent case studies have provided insights into the efficacy of this compound:
- In Vitro Studies: A series of derivatives were synthesized and tested for their AChE inhibitory activity using Ellman's method. The most potent derivative exhibited an IC50 value of 1.12 μM against AChE .
- Cytotoxicity Testing: Various isoindole derivatives were evaluated for cytotoxicity against different cancer cell lines, showing varying degrees of potency and selectivity .
Properties
Molecular Formula |
C20H12N2O6 |
---|---|
Molecular Weight |
376.3 g/mol |
IUPAC Name |
2-(3-hydroxyphenyl)-5-(4-nitrophenoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C20H12N2O6/c23-14-3-1-2-13(10-14)21-19(24)17-9-8-16(11-18(17)20(21)25)28-15-6-4-12(5-7-15)22(26)27/h1-11,23H |
InChI Key |
IEQTVPGYCXHJID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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